3-(2-(Benzoyloxy)phenyl)propanoic acid
Description
Context and Significance within the Landscape of Propanoic Acid Derivatives and Benzoic Acid Esters
3-(2-(Benzoyloxy)phenyl)propanoic acid is a member of the extensive family of propanoic acid derivatives. This class of compounds is of significant interest in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. orientjchem.orgnih.gov The propanoic acid moiety is a key structural feature in many well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. orientjchem.org The carboxylic acid group is often crucial for their biological activity.
Simultaneously, this compound is also classified as a benzoic acid ester. Benzoic acid and its derivatives are widely utilized as building blocks in the synthesis of a diverse array of molecules with therapeutic applications. acs.org The ester functional group, in this case, a benzoate, can influence the molecule's pharmacokinetic properties and can be designed to be hydrolyzed by esterases in the body, a strategy sometimes employed in prodrug design. nih.govnih.gov The presence of the benzoyloxy group on the phenyl ring of the propanoic acid structure introduces a phenolic ester linkage, which can also be a site for metabolic activity.
The combination of these two functional groups within a single molecular entity suggests that this compound could be a subject of interest for researchers exploring new therapeutic agents. Its structure presents possibilities for varied chemical modifications to modulate its biological and physicochemical properties.
Historical Development of Research on Structurally Related Phenolic Esters and Phenylpropanoic Acids
The study of phenolic compounds has a rich history, with their initial isolation dating back to the late 18th century. wikipedia.org The exploration of phenolic esters gained momentum with the rise of organic synthesis, and early investigations in the 20th century began to uncover the relationship between their chemical structure and physiological effects. acs.org These studies laid the groundwork for the development of a wide range of synthetic phenolic compounds with applications in various fields, including medicine.
Research into phenylpropanoic acids and their derivatives has also seen significant historical development. Phenylpropanoic acid, also known as hydrocinnamic acid, has been utilized in the food and cosmetics industries and as a precursor in pharmaceutical synthesis. wikipedia.org The discovery of the anti-inflammatory properties of arylpropionic acids, a subclass of phenylpropanoic acids, was a major milestone that led to the development of numerous NSAIDs. orientjchem.org
The synthesis of esters from phenols and carboxylic acids has been a fundamental reaction in organic chemistry for over a century. acs.org Early methods often involved direct esterification, which could be challenging for less reactive phenols. The development of more advanced synthetic methodologies, including the use of activating agents and catalysts, has greatly expanded the scope of accessible phenolic esters.
Current Academic Research Trends and Future Directions for this compound Studies
Current research on propanoic acid derivatives is focused on the design and synthesis of new compounds with enhanced biological activity and improved safety profiles. nih.govmdpi.com A significant trend is the development of derivatives that target specific biological pathways with high selectivity to minimize off-target effects. For instance, research is ongoing to discover novel phenylpropanoic acid derivatives as agonists for G protein-coupled receptors for the treatment of metabolic diseases. nih.gov
In the realm of benzoic acid esters, there is a growing interest in their application as prodrugs to improve the delivery and efficacy of therapeutic agents. nih.gov The design of esterase-sensitive linkers is a key area of investigation. Furthermore, the exploration of new catalytic systems for the efficient and environmentally friendly synthesis of benzoic acid esters continues to be an active area of research. ontosight.ai
For this compound specifically, while dedicated research appears limited, future studies could logically explore several avenues. A primary focus would likely be the synthesis and biological evaluation of this compound and its analogues. Investigating its potential as an anti-inflammatory, analgesic, or antimicrobial agent would be a rational starting point, given the known activities of its parent chemical classes.
Future research could also delve into its metabolic fate, particularly the enzymatic hydrolysis of the ester linkage, to understand its stability and potential as a prodrug. Structure-activity relationship (SAR) studies, involving systematic modifications of the phenyl rings and the propanoic acid chain, could elucidate the key structural features required for any observed biological activity. The development of efficient and scalable synthetic routes to this compound would also be a crucial step to facilitate further research.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-benzoyloxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)11-10-12-6-4-5-9-14(12)20-16(19)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLUNIRPOQOEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369730 | |
| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59725-59-6 | |
| Record name | 3-[2-(Benzoyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of 3 2 Benzoyloxy Phenyl Propanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(2-(Benzoyloxy)phenyl)propanoic acid, a combination of one-dimensional and multidimensional NMR techniques offers a comprehensive understanding of its atomic connectivity and spatial arrangement.
High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the number of different types of protons and their neighboring environments in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoyloxy and phenyl groups, as well as the aliphatic protons of the propanoic acid chain.
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (Benzoyloxy) | 7.5 - 8.2 | Multiplet | 5H |
| Aromatic Protons (Phenyl) | 7.0 - 7.4 | Multiplet | 4H |
| -CH₂- (Propanoic acid, adjacent to phenyl) | ~2.9 - 3.1 | Triplet | 2H |
| -CH₂- (Propanoic acid, adjacent to COOH) | ~2.6 - 2.8 | Triplet | 2H |
| -COOH | > 10.0 | Broad Singlet | 1H |
Note: These are predicted values based on the analysis of similar structures and may not represent exact experimental data.
The aromatic region of the spectrum would be complex due to the coupling between adjacent protons on the two phenyl rings. The protons of the benzoyloxy group are expected to resonate at a slightly downfield region compared to the protons of the phenylpropanoic acid moiety due to the electron-withdrawing effect of the ester group. The aliphatic protons of the propanoic acid chain would appear as two distinct triplets, resulting from the coupling with the adjacent methylene (B1212753) groups. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic acid) | ~175 - 180 |
| C=O (Ester) | ~165 - 170 |
| Aromatic C-O | ~150 - 155 |
| Aromatic C (Quaternary) | ~130 - 145 |
| Aromatic C-H | ~120 - 135 |
| -CH₂- (Propanoic acid, adjacent to phenyl) | ~30 - 35 |
| -CH₂- (Propanoic acid, adjacent to COOH) | ~30 - 35 |
Note: These are predicted values based on the analysis of similar structures and may not represent exact experimental data.
The carbonyl carbons of the carboxylic acid and the ester group are expected to appear at the most downfield chemical shifts. The aromatic carbons would resonate in the typical range of 120-155 ppm, with the carbon attached to the oxygen atom of the ester linkage appearing at a more downfield position. The two methylene carbons of the propanoic acid chain would have similar but distinct chemical shifts in the aliphatic region of the spectrum.
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Insights
COSY: A COSY experiment would reveal the proton-proton coupling networks within the molecule. For instance, it would confirm the connectivity between the two methylene groups of the propanoic acid chain and the coupling between adjacent aromatic protons on both phenyl rings.
HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Correlation) spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the protonated carbons in the molecule.
HMBC: An HMBC experiment would provide information about longer-range (two or three bond) correlations between protons and carbons. This would be particularly useful in confirming the connectivity between the benzoyloxy group and the phenylpropanoic acid moiety, for example, by observing a correlation between the carbonyl carbon of the ester and the protons on the adjacent phenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like carboxylic acids. In positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the major species observed.
Expected ESI-MS Data:
| Ion | m/z (calculated) |
| [M+H]⁺ | 271.0965 |
| [M+Na]⁺ | 293.0784 |
| [M-H]⁻ | 269.0819 |
The observation of these ions would confirm the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of its elemental composition. For this compound (C₁₆H₁₄O₄), the theoretical exact masses of the molecular ions can be calculated.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
| [M]⁺˙ | 270.08921 |
| [M+H]⁺ | 271.09646 |
| [M+Na]⁺ | 293.07845 |
| [M-H]⁻ | 269.08191 |
An experimental HRMS measurement that matches these calculated values to within a few parts per million (ppm) would provide strong evidence for the elemental formula C₁₆H₁₄O₄. Furthermore, analysis of the fragmentation pattern in the MS/MS spectrum would reveal characteristic losses, such as the loss of the benzoyl group (C₇H₅O) or the carboxylic acid group (COOH), further confirming the proposed structure. A likely fragmentation pathway would involve the cleavage of the ester bond, leading to the formation of a benzoyl cation (m/z 105) and a 3-(2-hydroxyphenyl)propanoic acid radical cation or related fragments.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) for Polymeric Derivatives
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a powerful analytical technique for the characterization of synthetic polymers, including polymeric derivatives of this compound. escholarship.orgresearchgate.net This method provides detailed information on molecular weight distribution, end-group structure, and the repeating unit's mass. researchgate.net
For the analysis of polymers, the sample is co-crystallized with a matrix compound that strongly absorbs the laser energy. nih.gov The laser irradiation causes the matrix to desorb and ionize, transferring charge to the polymer molecules with minimal fragmentation. The choice of matrix, solvent, and cationizing agent is critical for successful analysis. escholarship.org Tetrahydrofuran is often a suitable solvent due to its ability to dissolve a wide range of polymers and its rapid evaporation. escholarship.org The selection of the matrix is crucial; for instance, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB) has been found to be a versatile matrix suitable for various polymers. escholarship.orgnih.gov Different polymers may also show a preference for specific cationization reagents, such as sodium iodide or silver trifluoroacetate (B77799) (AgTFA), to form adduct ions ([M+Na]⁺ or [M+Ag]⁺) that are then detected. escholarship.orgnih.gov
The resulting mass spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer), differing by the mass of the repeating monomer unit. This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. nih.gov
Table 1: Typical Parameters for MALDI-ToF MS Analysis of Polymers
| Parameter | Selection | Purpose |
| Matrix | trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB), 2,5-dihydroxybenzoic acid (DHB), Dithranol | Absorbs laser energy and facilitates soft ionization of the polymer analyte. escholarship.orgnih.gov |
| Cationizing Agent | Sodium iodide (NaI), Silver trifluoroacetate (AgTFA), Potassium trifluoroacetate (KTFA) | Aids in the formation of stable, charged polymer-ion adducts for mass analysis. escholarship.org |
| Solvent | Tetrahydrofuran (THF), Chloroform, Dichloromethane | Dissolves both the polymer and the matrix to allow for uniform co-crystallization. escholarship.org |
| Laser Type | Nitrogen laser (337 nm), Nd:YAG laser (355 nm) | Provides the energy for the desorption and ionization process. nih.gov |
| Analyzer Mode | Reflectron Time-of-Flight (TOF) | Improves mass resolution by correcting for the initial kinetic energy distribution of the ions. researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to its vibrational modes. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: a carboxylic acid, an ester, and substituted aromatic rings.
The most prominent absorption would be from the two carbonyl (C=O) stretching vibrations. The ester carbonyl typically appears at a higher wavenumber (around 1740-1720 cm⁻¹) compared to the carboxylic acid carbonyl (around 1725-1700 cm⁻¹), which often appears as a broad peak due to hydrogen bonding. The carboxylic acid O-H stretching vibration is also highly characteristic, presenting as a very broad band in the 3300-2500 cm⁻¹ region, which can overlap with C-H stretching bands. docbrown.info Additional key absorptions include C-O stretching vibrations for both the ester and carboxylic acid groups in the 1300-1000 cm⁻¹ range, and vibrations associated with the aromatic rings, such as C=C stretching in the 1600-1450 cm⁻¹ region and C-H bending vibrations. researchgate.net
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Broad, Strong |
| Aromatic/Alkyl (C-H) | Stretching | 3100 - 2850 | Medium to Strong |
| Ester (C=O) | Stretching | ~1730 | Strong |
| Carboxylic Acid (C=O) | Stretching | ~1710 | Strong |
| Aromatic (C=C) | Stretching | 1600 - 1450 | Medium, Sharp |
| Carboxylic Acid/Ester (C-O) | Stretching | 1300 - 1150 | Strong |
| Carboxylic Acid (O-H) | Bending | ~920 | Medium, Broad |
| Aromatic (C-H) | Out-of-plane Bending | 900 - 675 | Strong |
X-ray Crystallography for Precise Solid-State Molecular Geometry
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice. eurjchem.com
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related compounds like benzoic acid and other substituted propanoic acids demonstrates the power of this technique. researchgate.netresearchgate.net For a molecule like this compound, X-ray analysis would be expected to show the formation of centrosymmetric dimers in the crystal, where two molecules are linked by a pair of strong hydrogen bonds between their carboxylic acid groups. researchgate.net The analysis would also precisely define the dihedral angles between the two phenyl rings and the orientation of the propanoic acid side chain relative to the benzoyloxy group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's solid-state properties. eurjchem.com
The table below presents crystallographic data for a related compound, (S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid, to illustrate the type of data obtained from an X-ray diffraction experiment. researchgate.net
Table 3: Illustrative Crystal Data for a Related Compound, (S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆O₄ |
| Formula Weight | 272.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.532 (4) |
| b (Å) | 5.782 (2) |
| c (Å) | 14.050 (6) |
| β (°) | 102.784 (7) |
| Volume (ų) | 676.0 (5) |
| Z (molecules/unit cell) | 2 |
| Calculated Density (Mg m⁻³) | 1.338 |
Chromatographic Methods for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly effective for assessing its purity and identifying any potential impurities from its synthesis. pensoft.net
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. A common mobile phase would consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer) at a controlled pH. pensoft.net Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be employed to achieve optimal separation. Detection is commonly performed using a UV/VIS detector set at a wavelength where the aromatic rings of the compound exhibit strong absorbance, for instance, around 225 nm. pensoft.net The retention time of the main peak serves to identify the compound, while the area of the peak is proportional to its concentration, allowing for quantitative purity analysis. researchgate.net
Table 4: Typical RP-HPLC Parameters for Analysis of Aromatic Carboxylic Acids
| Parameter | Condition | Function |
| Column | C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm | Stationary phase for separation based on hydrophobicity. pensoft.net |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | Eluent that carries the sample through the column. pensoft.net |
| Elution Mode | Isocratic | Maintains a constant mobile phase composition for consistent separation. pensoft.net |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. pensoft.net |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and equilibria. pensoft.net |
| Detection | UV/VIS at 225 nm | Monitors the eluent for UV-absorbing compounds. pensoft.net |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. For polymeric structures derived from this compound, GPC separates polymer chains based on their hydrodynamic volume in solution. nsf.gov
The GPC system consists of a column packed with a porous gel. Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller polymer coils can penetrate the pores to varying degrees, resulting in a longer path and later elution. The elution volume is therefore inversely proportional to the molecular weight of the polymer. nsf.gov The system is calibrated using polymer standards of known molecular weights (e.g., polystyrene) to generate a calibration curve. By comparing the elution profile of the sample polymer to this curve, its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) can be determined. nsf.gov This data is fundamental to understanding how polymerization conditions affect the final polymer properties.
Table 5: Example GPC Data for a Representative Polymer
| Parameter | Symbol | Value | Description |
| Number-Average Molecular Weight | Mn | 15,000 g/mol | The total weight of the polymer divided by the total number of molecules. |
| Weight-Average Molecular Weight | Mw | 22,500 g/mol | An average that accounts for the contribution of larger polymer chains. |
| Polydispersity Index | PDI | 1.50 | A measure of the breadth of the molecular weight distribution (Mw/Mn). |
Derivatization Strategies and Analogue Synthesis for Academic Research
Synthesis of Structural Isomers and Analogues for Chemical Probing
The generation of structural isomers and analogues allows researchers to probe the specific interactions of the parent molecule with its biological targets. By altering the position of substituents or modifying key functional groups, investigators can gain insights into the steric and electronic requirements for activity.
The synthesis of the ortho-isomer, 3-(2-(benzoyloxy)phenyl)propanoic acid, serves as the primary focus. However, the synthesis of its meta and para isomers provides crucial comparative data. For instance, the synthesis of 3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, which are structurally related to the para-isomer, has been reported. nih.govrsc.org A general approach to synthesizing these isomers often involves the benzoylation of the corresponding hydroxyl-substituted phenylpropanoic acids.
For example, the synthesis of the meta-isomer, 3-(3-(benzoyloxy)phenyl)propanoic acid, can be envisioned starting from 3-(3-hydroxyphenyl)propanoic acid. morf-db.orghmdb.canih.gov The benzoylation of this precursor, typically using benzoyl chloride in the presence of a base, would yield the desired meta-isomer. medcraveonline.com This straightforward reaction allows for the systematic preparation of positional isomers for comparative biological evaluation.
A similar strategy can be applied to synthesize the para-isomer, starting from 3-(4-hydroxyphenyl)propanoic acid. The synthesis of various substituted phenylpropanoic acid derivatives has been extensively explored, providing a solid foundation for the preparation of these positional isomers. beilstein-journals.orgnih.gov
| Isomer | Precursor | Key Reaction | Relevant Research Context |
|---|---|---|---|
| Ortho (Target Compound) | 3-(2-Hydroxyphenyl)propanoic acid | Benzoylation | Core structure for derivatization studies. |
| Meta | 3-(3-Hydroxyphenyl)propanoic acid morf-db.orghmdb.canih.gov | Benzoylation medcraveonline.com | Comparative analysis of substituent positioning. |
| Para | 3-(4-Hydroxyphenyl)propanoic acid | Benzoylation | Exploration of SAR in GPR34 antagonists nih.govrsc.org and PPAR agonists. beilstein-journals.org |
Modifications to the propanoic acid side chain offer another avenue for creating analogues with diverse properties. These modifications can include altering the chain length, introducing substituents, or converting the carboxylic acid to other functional groups such as esters or amides.
Studies on arylpropionic acid derivatives have demonstrated that introducing substituents on the propanoic acid chain can significantly impact pharmacological activity. nih.gov For instance, the synthesis of 2-phenylpropionic acid derivatives has been a subject of interest, with various synthetic methods available for introducing modifications at the alpha-position to the carboxylic acid. hmdb.caacs.org These strategies can be adapted to this compound to explore the effects of steric bulk and electronic properties of the side chain.
Furthermore, the carboxylic acid moiety itself can be derivatized to produce esters and amides. The synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives, for example, has involved the conversion of the carboxylic acid to amides to create prodrugs with altered pharmacokinetic profiles. researchgate.net Such derivatization can be applied to this compound to modulate its solubility, membrane permeability, and metabolic stability.
Enantioselective Synthesis and Chiral Resolution Techniques
Since modifications to the propanoic acid side chain can introduce a chiral center, the development of methods for enantioselective synthesis and chiral resolution is crucial for studying the stereochemistry-dependent activity of the resulting analogues.
Asymmetric catalysis provides an efficient route to enantiomerically enriched propanoic acid derivatives. While specific examples for this compound are not detailed in the provided context, general strategies for the asymmetric synthesis of related compounds can be applied. For instance, the enantioselective synthesis of benzyloxymethyl phenyl propionic acids has been achieved through auxiliary-directed stereoselective alkylation. tru.ca This approach involves the use of a chiral auxiliary to control the stereochemical outcome of the reaction, which can then be removed to yield the desired enantiomerically pure product. nih.gov
Diastereoselective synthesis is another powerful tool for creating specific stereoisomers, particularly when multiple chiral centers are present. consensus.app The synthesis of β-substituted-α,γ-diaminobutyric acids and pyrrolidines has been accomplished with high diastereoselectivity through Michael addition reactions of chiral iminolactones to nitroalkenes. tru.cawikipedia.org These methods, which rely on the substrate's inherent chirality to direct the formation of new stereocenters, could be adapted for the synthesis of complex derivatives of this compound. The formation of diastereomeric products allows for their separation using standard chromatographic or crystallization techniques. consensus.app
Once chiral analogues are synthesized, it is essential to determine their optical purity and assess their stereochemical stability. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. uou.ac.inresearchgate.net Additionally, vibrational circular dichroism (VCD) can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with theoretical predictions. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents like Mosher's acid (MTPA), is another common method for assessing optical purity. The formation of diastereomeric esters with (R)- and (S)-MTPA allows for the differentiation of enantiomers by NMR.
The stereochemical stability of the synthesized compounds is also a critical factor, as racemization can lead to a loss of biological activity or the formation of undesired stereoisomers. The stability of the benzoyl ester linkage and the chiral center in the propanoic acid side chain would need to be evaluated under various conditions to ensure the integrity of the molecule during biological testing.
| Technique | Description | Application |
|---|---|---|
| Asymmetric Catalysis | Uses a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. tru.canih.gov | Direct synthesis of enantiomerically enriched compounds. |
| Diastereoselective Synthesis | Creates new stereocenters with a specific orientation relative to existing ones, leading to the preferential formation of one diastereomer. tru.cawikipedia.org | Synthesis of molecules with multiple chiral centers. |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers, often through the formation of diastereomeric salts. uou.ac.in | Isolation of pure enantiomers from a racemic mixture. |
| Chiral HPLC | Chromatographic technique using a chiral stationary phase to separate enantiomers. uou.ac.inresearchgate.net | Determination of enantiomeric excess (ee). |
| Vibrational Circular Dichroism (VCD) | Spectroscopic method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net | Determination of absolute configuration. |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with a chiral agent (e.g., Mosher's acid) to allow for quantification of enantiomers by NMR. | Assessment of optical purity. |
Design and Synthesis of Chemically Modified Hybrid Structures
Detailed academic research focusing specifically on the design and synthesis of chemically modified hybrid structures originating from this compound is not extensively documented in publicly available literature. General synthetic methodologies applicable to propanoic acid derivatives suggest potential pathways for creating hybrid molecules. These strategies often involve leveraging the carboxylic acid and the aromatic rings for further chemical modifications.
Potential synthetic approaches, extrapolated from general organic chemistry principles, could include:
Amide Coupling: The carboxylic acid moiety is a prime site for modification. Standard peptide coupling reagents could be used to link amino-acid-containing fragments, peptides, or other amine-functionalized molecules, yielding amide hybrids.
Esterification: Further esterification of the carboxylic acid group with various alcohols can produce a library of ester derivatives.
Aromatic Substitution: The two phenyl rings offer sites for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. However, the reactivity of these rings is influenced by the existing substituents—the propanoic acid chain and the benzoyloxy group.
Without specific examples from dedicated research on this compound, the design of hybrid structures remains theoretical, based on the known reactivity of its functional groups.
Structure-Reactivity Correlations for Chemical Behavior
The chemical behavior of this compound is intrinsically linked to its molecular structure. The interplay between the propanoic acid chain, the central phenyl ring, and the benzoyloxy group dictates its reactivity.
Key structural features influencing reactivity include:
Carboxylic Acid Group: This functional group is the primary center of acidity and a key site for nucleophilic acyl substitution reactions. Its pKa value is a critical determinant of its behavior in different chemical environments.
Ester Linkage: The benzoyloxy group contains an ester linkage that is susceptible to hydrolysis, particularly under basic or acidic conditions. This reaction would yield 3-(2-hydroxyphenyl)propanoic acid and benzoic acid. The rate of this hydrolysis is a key aspect of its chemical stability.
Aromatic Rings: The electron-withdrawing nature of the benzoyloxy group deactivates the phenyl ring to which it is attached towards electrophilic substitution. Conversely, the propanoic acid substituent has a weaker deactivating effect. The benzoyl group's phenyl ring is also generally deactivated.
A summary of the core structural components and their expected influence on reactivity is presented below.
| Structural Component | Functional Group | Expected Chemical Behavior |
| Propanoic Acid Side Chain | Carboxylic Acid | Acidity, Nucleophilic Acyl Substitution (e.g., esterification, amidation) |
| Benzoyloxy Substituent | Ester | Susceptibility to Hydrolysis (saponification) |
| Phenyl Ring (substituted) | Aromatic Ring | Site for potential Electrophilic/Nucleophilic Aromatic Substitution |
| Benzoyl Group Phenyl Ring | Aromatic Ring | Site for potential Electrophilic/Nucleophilic Aromatic Substitution |
Detailed quantitative structure-reactivity relationship (QSRR) studies for this compound are not prominently featured in the reviewed academic literature. Such studies would be necessary to establish precise correlations between structural modifications and changes in chemical reactivity, such as reaction rates or equilibrium constants for its characteristic reactions.
Computational Chemistry and Theoretical Studies of 3 2 Benzoyloxy Phenyl Propanoic Acid
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and three-dimensional structure of a molecule at the atomic level.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-(2-(benzoyloxy)phenyl)propanoic acid, DFT calculations would be employed to determine its optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would identify the most stable conformation (the lowest energy state) of the molecule.
A typical DFT study on a related propanoic acid derivative might involve the B3LYP functional with a basis set such as 6-311++G(d,p). Such studies provide insights into the molecule's stability and reactivity. While specific data for this compound is not available, a hypothetical data table for its optimized geometry would look like the following:
Table 1: Hypothetical Optimized Geometric Parameters using DFT (Note: This data is illustrative and not from actual calculations.)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å |
| Bond Length | C-O (Carboxylic Acid) | ~1.35 Å |
| Bond Angle | O=C-O (Carboxylic Acid) | ~124° |
| Dihedral Angle | C-C-C-C (Propanoic Chain) | Variable (describes conformation) |
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, these calculations would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative and not from actual calculations.)
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would reveal its conformational landscape—the full range of shapes the molecule can adopt at a given temperature. By simulating the molecule's behavior in a solvent (like water), researchers can understand how its structure changes and which conformations are most prevalent in a realistic environment. This information is vital for predicting how the molecule might interact with biological targets, such as proteins.
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry can be used to predict the most likely pathways for chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. By calculating the energy of reactants, transition states, and products, a reaction energy profile can be constructed. This profile helps to determine the feasibility of a proposed mechanism and to identify the rate-limiting step of the reaction. These studies often employ DFT to map the potential energy surface of the reaction.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are computational models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound, a QSPR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using statistical methods to build a mathematical model that predicts a specific property, such as solubility, melting point, or a particular biological activity. These models are valuable in materials science and drug discovery for screening new compounds and optimizing their properties.
Applications in Advanced Organic Synthesis and Chemical Biology
3-(2-(Benzoyloxy)phenyl)propanoic acid as a Key Building Block in Multi-Step Organic Syntheses
This compound serves as a valuable building block in the field of organic synthesis, primarily utilized as an intermediate and structural scaffold for the creation of more complex, bioactive molecules. Its utility stems from the presence of multiple functional groups—a carboxylic acid, an ester, and an aromatic ring—which can be selectively modified through various chemical reactions.
The development of synthetic methods for this class of compounds is rooted in foundational organic chemistry reactions. Historically, approaches to similar complex aromatic compounds have relied on Friedel-Crafts acylation and sophisticated esterification techniques. The synthesis of this compound itself can be approached through methods such as the hydrolysis of a methyl ester precursor, which is typically formed via Fischer esterification.
In contemporary research, this compound is particularly noted for its role as an intermediate in the synthesis of novel hypoglycemic agents. Studies have demonstrated that the phenylpropanoic acid core is a key pharmacophore for certain biological activities, and modifications to the benzoyloxy group can significantly influence the potency of the resulting therapeutic candidates. This makes it a crucial component in multi-step syntheses aimed at developing new pharmaceuticals. The structural framework it provides allows chemists to explore structure-activity relationships by creating a library of derivatives with varied biological profiles.
| Component | Role in Synthesis | Example Application |
| Carboxylic Acid | Site for amidation, esterification, or reduction | Coupling with amines to form amides |
| Benzoyloxy Group | Can be hydrolyzed to a phenol (B47542) for further modification | Development of derivatives with modulated biological activity |
| Phenyl Ring | Can undergo electrophilic aromatic substitution | Introduction of other functional groups to alter molecular properties |
Role in Peptide and Peptidomimetic Synthesis for Related Amino Acid Derivatives
The structural motif of phenylpropanoic acid is significant in the design and synthesis of unnatural amino acids for incorporation into peptides and peptidomimetics. nih.gov Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov While this compound is not an amino acid itself, its core structure serves as a template for creating novel amino acid derivatives.
The synthesis of these derivatives often involves stereoselective methods to ensure the correct chirality, which is crucial for biological activity. For instance, related structures like benzyloxymethyl phenyl propionic acids have been synthesized enantioselectively using chiral auxiliaries. nih.gov Such synthetic strategies allow for the precise placement of functional groups, creating amino acid surrogates that can be incorporated into peptide chains. orgsyn.org These unnatural amino acids can impose specific conformational constraints on the peptide backbone, which is a key strategy in designing peptidomimetics with desired secondary structures, such as β-turns. nih.gov
The development of these synthetic tools is crucial for drug discovery, as they enable the creation of peptide-based therapeutics with improved pharmacological profiles. nih.gov For example, derivatives like (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as antagonists for G protein-coupled receptors, demonstrating the therapeutic potential of this class of compounds. researchgate.netnih.gov
Contributions to Polymer Chemistry and Functional Material Design for Related Derivatives
In the realm of materials science, derivatives of this compound are recognized for their potential as building blocks for functional polymers and additives. The inherent structural features of the molecule contribute to the properties of the resulting materials. The presence of aromatic rings imparts rigidity and thermal stability to polymer chains, while the carboxylic acid and ester functionalities provide reactive sites for cross-linking, polymerization, and further chemical modifications.
These characteristics make related derivatives suitable for applications such as polymer additives that can enhance the mechanical properties and heat resistance of plastics. By incorporating these molecules into a polymer backbone or as pendant groups, material scientists can fine-tune properties like stiffness, durability, and thermal performance. The ability to modify the functional groups allows for the design of materials tailored to specific applications.
| Structural Feature | Contribution to Material Properties | Potential Application |
| Aromatic Rings | Rigidity, thermal stability | High-performance plastics, thermally stable polymers |
| Carboxylic Acid | Reactive site for polymerization/cross-linking | Cross-linked polymer networks, functional coatings |
| Ester Group | Site for modification, influences solubility | Modifiable polymer additives, specialty resins |
Development of Chemical Probes and Tools for Mechanistic Investigations
This compound and its derivatives serve as valuable tools in chemical and biological research, particularly for mechanistic studies and analytical method development. scbt.com The compound's well-defined structure and physical properties make it useful as a reference standard in analytical chemistry. It can be employed for the calibration of analytical instruments and the validation of chromatographic and spectroscopic methods, ensuring the accuracy and reliability of experimental data.
Furthermore, the phenylpropanoic acid scaffold is instrumental in developing molecular probes to investigate biological pathways. By synthesizing a series of derivatives with systematic structural modifications, researchers can conduct structure-activity relationship (SAR) studies. These studies are fundamental to medicinal chemistry, as they help elucidate how specific parts of a molecule interact with biological targets like enzymes or receptors. For example, altering the substituents on the benzoyloxy group and observing the corresponding changes in biological activity can provide critical insights into the molecular binding mechanisms and guide the design of more potent and selective drugs.
| Application Area | Specific Use | Outcome |
| Analytical Chemistry | Reference Standard | Calibration of instruments and validation of methods (e.g., chromatography, spectroscopy). |
| Medicinal Chemistry | Scaffold for SAR Studies | Elucidation of molecular binding mechanisms and design of bioactive molecules. |
| Chemical Biology | Molecular Probe Precursor | Synthesis of tagged or labeled derivatives to study biological processes. |
Biomimetic Synthesis Approaches Leveraging this compound Motifs
Biomimetic synthesis is a strategic approach in organic chemistry that mimics nature's synthetic pathways to construct complex molecules. This often involves leveraging enzymatic-like cascade reactions or bio-inspired starting materials. While the field has seen significant advances, with biomimetic approaches being applied to complex natural products like phloroglucinol (B13840) meroterpenoids, specific examples that explicitly leverage the this compound motif are not prominently featured in the surveyed literature. nih.gov The design of biomimetic syntheses typically relies on precursors and reaction cascades that are closely related to the proposed biosynthetic pathways of the target natural products.
Q & A
Q. What are the recommended methods for synthesizing 3-(2-(Benzoyloxy)phenyl)propanoic acid with high purity?
- Methodological Answer: Synthesis typically involves esterification of 2-hydroxyphenylpropanoic acid with benzoyl chloride under anhydrous conditions. Key steps include:
Reagent Preparation: Use freshly distilled benzoyl chloride to avoid hydrolysis.
Reaction Conditions: Conduct the reaction in dry dichloromethane (DCM) with a catalytic amount of pyridine to neutralize HCl byproducts .
Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity (>98%) can be verified using HPLC with a C18 column and UV detection at 254 nm .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer: A combination of techniques ensures structural and chemical validation:
- NMR Spectroscopy: H and C NMR confirm the benzoyloxy substitution pattern and propanoic acid backbone. Aromatic protons typically appear at δ 7.4–8.1 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS provides accurate molecular weight (e.g., [M+H] at m/z 285.0762 for CHO) .
- HPLC: Reverse-phase HPLC with UV detection monitors purity and identifies impurities (e.g., unreacted precursors or hydrolysis byproducts) .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer: While specific toxicity data for this compound is limited, general protocols for aromatic esters and carboxylic acids apply:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Respiratory Protection: For powder handling, use NIOSH-approved N95 respirators to prevent inhalation of particulates .
- Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer: Discrepancies may arise from differences in assay conditions or structural analogs. Address these by:
Standardized Assays: Replicate studies using uniform protocols (e.g., fixed concentrations, cell lines, and incubation times).
Structural Confirmation: Verify derivative purity and stereochemistry via X-ray crystallography or chiral HPLC .
Meta-Analysis: Compare data across studies using computational tools (e.g., molecular docking to assess binding affinity variations due to substituent effects) .
Q. What strategies are effective in elucidating the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer: Mechanistic studies require a multi-disciplinary approach:
- Kinetic Assays: Measure enzyme activity (e.g., COX-2 or lipoxygenase) at varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to infer interaction forces .
- Molecular Dynamics Simulations: Model ligand-enzyme complexes to identify critical binding residues and guide mutagenesis experiments .
Q. How do structural modifications (e.g., benzyloxy vs. benzoyloxy groups) impact the physicochemical and biological properties of this compound?
- Methodological Answer: Substituent effects can be systematically evaluated:
Synthetic Modifications: Replace the benzoyloxy group with benzyloxy (e.g., via catalytic hydrogenation) or nitro groups (via nitration) .
Property Analysis:
- LogP Measurements: Determine hydrophobicity changes using shake-flask or HPLC-derived methods.
- Stability Testing: Monitor hydrolysis rates in buffer solutions (pH 2–9) to assess ester group lability .
Biological Screening: Compare anti-inflammatory or antimicrobial activities across derivatives using dose-response assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
